molecular formula C20H22N4OS B2755991 3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-(2-phenylethyl)thiourea CAS No. 76030-73-4

3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-(2-phenylethyl)thiourea

Cat. No.: B2755991
CAS No.: 76030-73-4
M. Wt: 366.48
InChI Key: KHQRWNXRJZFDMX-UHFFFAOYSA-N
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Description

Historical Development of Pyrazolyl Thiourea Compounds

The conceptual foundation for pyrazolyl thiourea derivatives emerged in the late 20th century through parallel developments in pyrazole chemistry and thiourea bioactivity research. Early work focused on simple pyrazole-thiourea conjugates synthesized via direct amine-isothiocyanate coupling. The 2010s saw methodological advancements, including the use of PEG-400 as a green solvent for isothiocyanate intermediates and microwave-assisted cyclization techniques.

Key milestones include:

  • 2005 : First reported antimicrobial activity of N-pyrazolyl thioureas against Gram-positive bacteria
  • 2012 : Development of 5-chloro-3-methyl pyrazole intermediates enabling acyl thiourea derivatives with antifungal efficacy
  • 2023 : Structural confirmation via single-crystal XRD of pyrazole-piperazine thiourea analogs

Recent synthetic protocols for 3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-(2-phenylethyl)thiourea typically involve:

  • Cyclocondensation of monomethylhydrazine with β-keto esters
  • N-alkylation at the pyrazole N1 position
  • Thiourea bridge formation via isothiocyanate intermediates

Theoretical Significance in Medicinal Chemistry Research

The compound's therapeutic potential stems from three key structural features:

Structural Feature Biochemical Relevance
Pyrazole ring Aromatic π-system for target binding
Thiourea bridge (-NHCSNH-) Hydrogen bond donor/acceptor capacity
2-Phenylethyl substituent Hydrophobic pocket penetration

Quantum mechanical studies reveal:

  • Pyrazole ring planarity enables π-π stacking with tyrosine residues in enzyme active sites
  • Thiourea sulfur exhibits dual functionality:
    • Lewis basicity for metal coordination (e.g., Ni²⁺ in urease)
    • Radical scavenging through thiyl radical formation
  • The phenethyl group enhances blood-brain barrier permeability compared to shorter alkyl chains

Structural Classification within Thiourea-Pyrazole Hybrid Scaffolds

This compound belongs to Class III pyrazolyl thioureas based on the following classification:

Table 1: Structural Classification of Pyrazolyl Thiourea Derivatives

Class Pyrazole Substituents Thiourea Linkage Biological Focus Example Citation
I 3-Methoxy, 5-nitro Acyl thiourea Antifungal Wu et al. (2012)
II 1-Piperazinyl N-aryl thiourea Anti-inflammatory Bhargavi et al. (2023)
III 1,5-Dimethyl-3-oxo-2-phenyl N-alkyl thiourea Enzyme inhibition Current compound

Structural differentiation factors include:

  • Position of thiourea attachment : C4 vs. C5 pyrazole substitution
  • N-substituent topology : Branched alkyl vs. aromatic groups
  • Oxidation state : 3-Oxo vs. 3-hydroxy pyrazole variants

Properties

IUPAC Name

1-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(2-phenylethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4OS/c1-15-18(19(25)24(23(15)2)17-11-7-4-8-12-17)22-20(26)21-14-13-16-9-5-3-6-10-16/h3-12H,13-14H2,1-2H3,(H2,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHQRWNXRJZFDMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=S)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-(2-phenylethyl)thiourea typically involves the reaction of a pyrazole derivative with a thiourea derivative. The reaction conditions may include:

    Solvent: Common solvents such as ethanol or methanol.

    Catalyst: Acid or base catalysts to facilitate the reaction.

    Temperature: Moderate to high temperatures to ensure the reaction proceeds efficiently.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include:

    Continuous flow reactors: To ensure consistent reaction conditions.

    Purification techniques: Such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-(2-phenylethyl)thiourea can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones.

    Reduction: Reduction of the thiourea group to amines.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Biological Applications

1. Antimicrobial Activity
Research has indicated that derivatives of thiourea compounds exhibit significant antimicrobial properties. Studies have demonstrated that the compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of the pyrazole ring enhances its lipophilicity, facilitating better penetration through cell membranes to exert its effects .

2. Anticancer Properties
Thiourea derivatives are also being investigated for their anticancer activities. The compound has shown promising results in vitro against several cancer cell lines. Its mechanism may involve the inhibition of specific enzymes critical for cancer cell proliferation . For instance, studies have shown that compounds with similar structures can inhibit thymidylate synthase, an enzyme crucial for DNA synthesis in cancer cells .

3. Anti-inflammatory Effects
Some studies suggest that thiourea derivatives can exhibit anti-inflammatory properties. The modulation of inflammatory pathways by these compounds presents a potential therapeutic avenue for treating inflammatory diseases .

Agricultural Applications

1. Pesticidal Activity
The compound's structural features allow it to be explored as a potential pesticide. Research indicates that thiourea derivatives can act against various plant pathogens, providing a basis for developing new agricultural chemicals that are less harmful to the environment compared to traditional pesticides .

Material Science Applications

1. Polymer Chemistry
The incorporation of thiourea compounds into polymer matrices has been studied for enhancing material properties. Their ability to form hydrogen bonds can improve the mechanical strength and thermal stability of polymers .

Case Study 1: Antimicrobial Efficacy

In a study published in the Turkish Journal of Chemistry, researchers synthesized several thiourea derivatives and evaluated their antimicrobial activity against bacterial strains such as Bacillus cereus and Escherichia coli. The results indicated that the synthesized compounds exhibited significant antibacterial activity, with some derivatives showing an IC50 value as low as 0.5 µM against specific strains .

Case Study 2: Anticancer Potential

A research article in Molecules detailed experiments where similar pyrazole-based compounds were tested against various cancer cell lines (MCF7, HCT116). The study found that certain modifications to the thiourea structure enhanced cytotoxicity, suggesting a structure-activity relationship that could guide future drug design .

Mechanism of Action

The mechanism of action of 3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-(2-phenylethyl)thiourea would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiourea derivatives with the pyrazolone core exhibit diverse biological activities depending on substituent variations. Below is a detailed comparison:

Structural and Functional Modifications

Compound Name Substituent on Thiourea Molecular Weight (g/mol) Key Structural Features Biological Activity
Target Compound 2-Phenylethyl 365.46* Flexible aliphatic-aromatic chain Likely anti-inflammatory/analgesic (inferred from analogs)
1-(1,5-Dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-3-(2-methylphenyl)thiourea (Compound 15) 2-Methylphenyl 336.39 Rigid aromatic substituent Anti-inflammatory, analgesic (confirmed via in vivo studies)
1-(4-Methylphenyl)-3-(1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)thiourea (Compound 3) 4-Methylphenyl 336.39 Electron-donating methyl group Plant growth regulation (40.8% root mass increase)
1-Allyl-3-(1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)thiourea Allyl 300.36 Unsaturated aliphatic chain Negative effect on plant growth (-18% root mass)
1-(4-Methoxyphenyl)-3-(1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)thiourea 4-Methoxyphenyl 368.42 Methoxy group (electron-rich) Discontinued; substituent likely impacts solubility

*Calculated based on molecular formula C₁₉H₂₀N₄OS.

Pharmacological and Physicochemical Differences

  • Anti-inflammatory Activity: The rigid 2-methylphenyl analog (Compound 15) demonstrated significant in vivo anti-inflammatory activity, attributed to optimal steric and electronic interactions with cyclooxygenase (COX) enzymes .
  • Plant Growth Regulation : Aromatic substituents like 4-methylphenyl (Compound 3) enhance bioactivity, whereas allyl groups disrupt regulatory pathways .
  • Hydrogen Bonding : Thiourea NH groups form strong hydrogen bonds (e.g., IR bands at 3328 cm⁻¹ for NH stretching ), critical for molecular recognition. Bulkier substituents (e.g., 2-phenylethyl) may sterically hinder these interactions compared to smaller aryl groups.

Spectral and Crystallographic Insights

  • IR Spectra : The target compound’s thiourea C=S stretch is expected near 1218 cm⁻¹, similar to analogs . Pyrazolone C=O stretches appear at 1685–1639 cm⁻¹, as seen in compound 16 (a cyclized derivative of Compound 15) .
  • Crystal Packing : Substituents influence molecular conformation. For example, a bromophenyl analog () exhibits dihedral angles of 24.55°–59.65°, affecting stacking interactions. The 2-phenylethyl chain may adopt a folded conformation, reducing crystallinity compared to planar aryl substituents .

Key Research Findings

Substituent Effects :

  • Aromatic substituents (e.g., 2-methylphenyl, 4-methylphenyl) optimize bioactivity by balancing lipophilicity and hydrogen-bonding capacity.
  • Aliphatic chains (e.g., allyl) reduce activity due to poor target affinity or metabolic instability .

Structural Optimization :

  • Cyclization of thiourea derivatives (e.g., compound 16 in ) into dihydropyrimidindiones shifts IR bands (1715 cm⁻¹ for new C=O groups) and alters bioactivity .

Agricultural Applications :

  • Thiourea derivatives with 4-methylphenyl groups show promise as plant growth regulators, increasing root mass by 40.8% .

Biological Activity

The compound 3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-(2-phenylethyl)thiourea is a novel derivative that combines the pyrazole and thiourea functionalities. This combination has garnered attention in medicinal chemistry due to the potential biological activities associated with both structural motifs. Pyrazole derivatives are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. Thiourea compounds have also been recognized for their ability to inhibit various biological targets.

Synthesis and Characterization

The synthesis of this compound typically involves a multi-step process where pyrazole and thiourea moieties are coupled. For instance, similar compounds have been synthesized through reactions involving pyrazole derivatives and thiocyanates or isocyanates under mild conditions, resulting in high yields . Characterization techniques such as IR spectroscopy, NMR spectroscopy, and elemental analysis are employed to confirm the structure of the synthesized compounds.

Anticancer Activity

Research indicates that compounds containing the pyrazole ring exhibit significant anticancer properties. A study demonstrated that various pyrazolyl acyl thioureas showed potent cytotoxic effects against human cancer cell lines, including colon and liver cancers . The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, with IC50 values often in the low micromolar range (around 1.29 to 2.96 μM) for several derivatives tested .

Table 1: Anticancer Activity of Pyrazole-Thiourea Derivatives

CompoundCell Line TestedIC50 (μM)Mechanism of Action
Compound AColon Cancer1.29Apoptosis induction
Compound BLiver Cancer1.26Cell cycle arrest
Compound CLeukemia2.96DNA damage

Antimicrobial Activity

The antimicrobial potential of thiourea derivatives has been extensively studied. The compound has shown promising activity against various bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus). The minimum inhibitory concentration (MIC) values for related pyrazole-thiourea hybrids have been reported as low as 0.15 μg/mL against MRSA . This suggests a strong interaction with bacterial DNA gyrase, a validated target for new antibacterial agents.

Table 2: Antimicrobial Activity of Pyrazole-Thiourea Derivatives

CompoundBacterial StrainMIC (μg/mL)
Compound XMRSA0.15
Compound YE. coli250
Compound ZBacillus subtilis200

Anti-inflammatory Properties

Pyrazole derivatives are also recognized for their anti-inflammatory effects. The compound's structure allows it to inhibit pro-inflammatory cytokines like TNFα and IL-6 in vitro, which is crucial for conditions such as arthritis .

Case Studies

Several case studies highlight the effectiveness of similar compounds in clinical settings:

  • Case Study on Anticancer Effects : In a study involving a series of pyrazolyl thioureas, one compound was found to significantly reduce tumor growth in xenograft models of human colon cancer.
  • Case Study on Antimicrobial Efficacy : Another study reported that a derivative exhibited remarkable activity against biofilms formed by MRSA, indicating its potential use in treating chronic infections.

Q & A

Basic: What are the established synthetic routes for this thiourea derivative, and how are intermediates characterized?

The compound is synthesized via multi-step routes involving cyclocondensation and thiourea formation. For example:

  • Step 1 : React 4-aminophenazone with thiourea in ethanol under acidic reflux to form the thiourea core .
  • Step 2 : Introduce substituents via reactions with allyl isothiocyanate or maleic anhydride to generate derivatives (e.g., 3-allyl-substituted thiazolidin-4-ones) .
  • Characterization : Intermediates are validated using FT-IR, 1H^1H-/13C^{13}C-NMR, and X-ray crystallography. Crystallographic data (e.g., hydrogen bonding networks) confirm structural integrity .

Advanced: How can computational methods resolve contradictions between spectroscopic data and crystallographic findings?

Discrepancies in bond lengths or conformers (e.g., thiourea planarity) are analyzed using:

  • Density Functional Theory (DFT) : Compare optimized geometries with X-ray structures to identify torsional strain or solvent effects .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H⋯S vs. N–H⋯S) to explain packing anomalies .
  • Example : A 0.03 Å deviation in pyrazole ring planarity between experimental and DFT models may arise from crystal packing forces .

Basic: What experimental conditions optimize cyclocondensation reactions for derivative synthesis?

Key parameters include:

  • Solvent : Ethanol or DMF-EtOH mixtures for reflux (2–4 hours) to achieve >80% yield .
  • Stoichiometry : 1:1 molar ratio of thiourea core to dihydro-1H-pyrazole derivatives .
  • Workup : Recrystallization from ethanol to remove unreacted maleimides or aldehydes .

Advanced: How do hydrogen-bonding networks influence the compound’s reactivity in solid-state reactions?

The crystal structure reveals:

  • Interactions : N–H⋯Cl (2.89 Å), N–H⋯S (3.12 Å), and C–H⋯S (3.34 Å) bonds form 2D polymeric sheets .
  • Impact : These networks stabilize the thiourea moiety, reducing susceptibility to hydrolysis but may hinder nucleophilic attack at the sulfur center. Solvent-free grinding experiments show slower kinetics compared to solution-phase reactions .

Basic: Which spectroscopic techniques are critical for assessing purity and functional group integrity?

  • FT-IR : Confirm thiourea C=S stretch (~1250 cm1^{-1}) and pyrazole C=O (~1680 cm1^{-1}) .
  • NMR : 1H^1H-NMS signals at δ 2.1–2.3 ppm (CH3_3) and δ 7.2–7.8 ppm (aromatic H) validate substituent positioning .
  • XRD : R-factor < 0.06 ensures minimal crystallographic disorder .

Advanced: What strategies mitigate low yields in multi-component one-pot syntheses of thiazolidin-4-one derivatives?

  • Catalysis : Add 5 mol% p-toluenesulfonic acid to accelerate imine formation .
  • Temperature Control : Stepwise heating (60°C → 80°C) prevents premature cyclization .
  • Solvent Screening : DMF increases solubility of aromatic aldehydes, improving coupling efficiency by 20% .

Basic: How is the compound’s stability assessed under varying pH and temperature?

  • pH Studies : Incubate in buffers (pH 2–12) at 25°C for 24 hours; monitor degradation via HPLC. The compound is stable at pH 5–9 but hydrolyzes rapidly under strong acidic/basic conditions .
  • Thermal Analysis : TGA shows decomposition onset at 210°C, indicating suitability for reactions below 200°C .

Advanced: How can molecular docking predict biological targets for this thiourea derivative?

  • Target Selection : Prioritize enzymes with thiourea-binding pockets (e.g., cyclooxygenase-2) .
  • Protocol : Use AutoDock Vina with Lamarckian GA; validate poses with MD simulations (100 ns).
  • Outcome : A docking score of −9.2 kcal/mol suggests potential COX-2 inhibition, but in vitro assays are required to confirm .

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